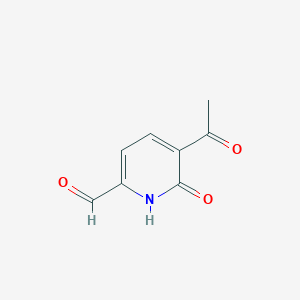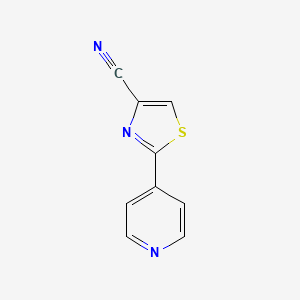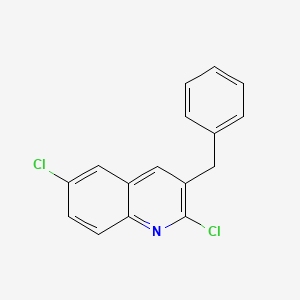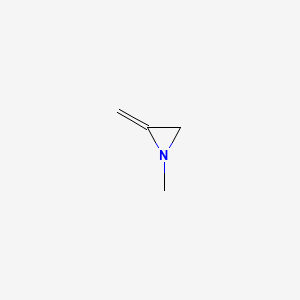
Aziridine, 1-methyl-2-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 1-methyl-2-methylene- is a unique organic compound characterized by a three-membered ring structure containing nitrogen. This compound is a subset of aziridines, which are known for their high strain energy due to the small ring size. The presence of an exocyclic methylene group (C=C double bond) attached to the ring makes this compound particularly interesting for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of aziridine, 1-methyl-2-methylene- can be achieved through several methods. One common approach involves the deprotonation of N-benzamide intermediates followed by intramolecular addition of a nitrogen anion to an alkynyl group . Another method includes the coupling of amines and alkenes via an electrogenerated dication, which allows for the transformation of alkenes into aziridines under basic conditions .
Industrial Production Methods: Industrial production of aziridines typically involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination .
Analyse Des Réactions Chimiques
Types of Reactions: Aziridine, 1-methyl-2-methylene- undergoes various chemical reactions, including:
Ring-opening reactions: Due to the high strain energy in the three-membered ring, aziridines are prone to ring-opening reactions, which can lead to the formation of diverse amine products.
Substitution reactions: The presence of the exocyclic methylene group allows for substitution reactions, where different substituents can be introduced to the molecule.
Common Reagents and Conditions:
Basic conditions: Sodium hydroxide (NaOH) is often used to promote deprotonation and subsequent intramolecular addition reactions.
Electrophilic nitrogen sources: Reagents such as iminoiodinane or nitrene precursors are used for aziridination of alkenes.
Major Products Formed: The major products formed from these reactions include various substituted aziridines and amine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
Aziridine, 1-methyl-2-methylene- has found significant applications in scientific research, including:
Organic synthesis: It serves as a versatile building block for the synthesis of complex organic molecules due to its high reactivity and ability to undergo ring-opening reactions.
Medicinal chemistry: Derivatives of aziridines have shown potential anticancer activity by inducing DNA damage and targeting cancer cells deficient in nucleotide excision repair pathways.
Mécanisme D'action
The mechanism of action of aziridine, 1-methyl-2-methylene- involves its high strain energy and reactivity, which facilitate various chemical transformations. In medicinal applications, aziridine derivatives can induce DNA damage by forming bulky DNA adducts, leading to cytotoxic effects in cancer cells . The compound’s ability to undergo ring-opening reactions also plays a crucial role in its reactivity and applications .
Comparaison Avec Des Composés Similaires
Vinylaziridines: These compounds feature a vinyl group attached to the aziridine ring and are known for their reactivity in organic synthesis.
Ethynylaziridines: These derivatives have an ethynyl group attached to the ring and are used in various chemical transformations.
Uniqueness: Aziridine, 1-methyl-2-methylene- is unique due to its exocyclic methylene group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its high strain energy and ability to undergo ring-opening reactions make it a valuable compound in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
25012-55-9 |
|---|---|
Formule moléculaire |
C4H7N |
Poids moléculaire |
69.11 g/mol |
Nom IUPAC |
1-methyl-2-methylideneaziridine |
InChI |
InChI=1S/C4H7N/c1-4-3-5(4)2/h1,3H2,2H3 |
Clé InChI |
WFNSDYPJGGQENT-UHFFFAOYSA-N |
SMILES canonique |
CN1CC1=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


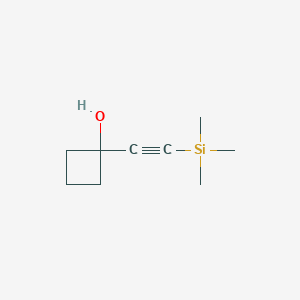

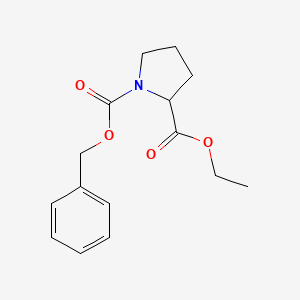
![3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol](/img/structure/B13997376.png)
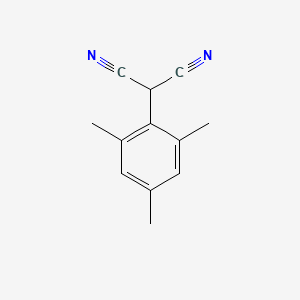
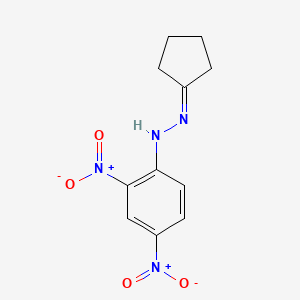
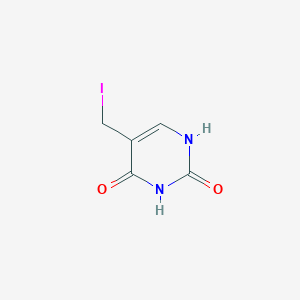



![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)
